molecular formula C8H16O3 B174797 (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL CAS No. 196615-54-0

(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL

Cat. No. B174797
CAS RN: 196615-54-0
M. Wt: 160.21 g/mol
InChI Key: ZHQCQIPKDUMUAH-OSMVPFSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL, also known as EMME, is a natural product that has been isolated from various plants, including the genus Phyllanthus. EMME has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL is not fully understood, but it is thought to be related to its ability to modulate various signaling pathways in cells. (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to activate the p38 MAPK pathway, which is involved in the regulation of cell differentiation and apoptosis.
Biochemical and Physiological Effects:
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been shown to have antioxidant activity, which may contribute to its therapeutic effects. (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has also been found to have neuroprotective properties, with studies showing that it can protect neurons from oxidative stress and prevent neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has also been found to have low toxicity in animal studies. However, one limitation of using (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL is its limited availability, as it is only found in certain plant species and must be synthesized for research purposes.

Future Directions

There are several potential future directions for research on (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL. One area of interest is its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use in the treatment of viral infections, such as HIV and HCV. Additionally, further studies are needed to better understand the mechanism of action of (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL and to identify its molecular targets.

Synthesis Methods

(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL can be synthesized through a multi-step process, starting with the reaction of 3-methoxy-4-methyl-5-(3-methylbut-2-en-1-yl)oxolan-2-one with ethyl magnesium bromide, followed by hydrolysis and reduction. This method has been reported in the literature and has been used to produce (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL for research purposes.

Scientific Research Applications

(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been the subject of numerous scientific studies, due to its potential therapeutic benefits. Research has shown that (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has also been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. In addition, (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been shown to have anti-viral activity against several viruses, including HIV and HCV.

properties

CAS RN

196615-54-0

Product Name

(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

(2S,3R,4S,5R)-5-ethyl-3-methoxy-4-methyloxolan-2-ol

InChI

InChI=1S/C8H16O3/c1-4-6-5(2)7(10-3)8(9)11-6/h5-9H,4H2,1-3H3/t5-,6+,7+,8-/m0/s1

InChI Key

ZHQCQIPKDUMUAH-OSMVPFSASA-N

Isomeric SMILES

CC[C@@H]1[C@@H]([C@H]([C@H](O1)O)OC)C

SMILES

CCC1C(C(C(O1)O)OC)C

Canonical SMILES

CCC1C(C(C(O1)O)OC)C

synonyms

2-Furanol,5-ethyltetrahydro-3-methoxy-4-methyl-,(2alpha,3alpha,4beta,5beta)-(9CI)

Origin of Product

United States

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